molecular formula C22H22N4O5S B12879310 2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid CAS No. 126598-17-2

2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid

Cat. No.: B12879310
CAS No.: 126598-17-2
M. Wt: 454.5 g/mol
InChI Key: CDPMPEHVOHYEDH-UHFFFAOYSA-N
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Description

2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is a complex organic compound that belongs to the class of triazolothiadiazine derivatives.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazolothiadiazine core allows for hydrogen bonding and hydrophobic interactions with target proteins, leading to its biological effects . Pathways involved may include inhibition of kinase activity or disruption of cellular signaling processes .

Properties

CAS No.

126598-17-2

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

InChI

InChI=1S/C22H22N4O5S/c1-4-31-20-15(29-2)10-14(11-16(20)30-3)21-23-24-22-26(21)25-19(13-8-6-5-7-9-13)17(32-22)12-18(27)28/h5-11,17H,4,12H2,1-3H3,(H,27,28)

InChI Key

CDPMPEHVOHYEDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=CC=C4)OC

Origin of Product

United States

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